![molecular formula C11H18O4 B13847324 5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
5-Deoxy-D-ribose[cyclohexane]-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deoxy-D-ribose[cyclohexane]-d3 is a deoxypentose, a type of sugar molecule that lacks an oxygen atom at one of its carbon positions This compound is structurally related to D-ribose, a naturally occurring sugar that is a key component of ribonucleic acid (RNA)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-D-ribose[cyclohexane]-d3 typically begins with D-ribose as the starting material. The process involves several key steps:
Protection of Hydroxyl Groups: D-ribose is first protected by converting it into a derivative such as 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Hydrolysis and Acetylation: The intermediate is hydrolyzed and then acetylated to produce 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Deoxy-D-ribose[cyclohexane]-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-Deoxy-D-ribose[cyclohexane]-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which 5-Deoxy-D-ribose[cyclohexane]-d3 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in nucleotide synthesis, influencing cellular metabolism and function . Additionally, it may upregulate vascular endothelial growth factor (VEGF), promoting processes such as angiogenesis .
類似化合物との比較
Similar Compounds
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
217.28 g/mol |
IUPAC名 |
(3aS,6S,6aS)-6-(trideuteriomethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
InChI |
InChI=1S/C11H18O4/c1-7-8-9(10(12)13-7)15-11(14-8)5-3-2-4-6-11/h7-10,12H,2-6H2,1H3/t7-,8-,9-,10?/m0/s1/i1D3 |
InChIキー |
KVDFJOCBUPCELF-DUDYVPOJSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@H]1[C@H]2[C@@H](C(O1)O)OC3(O2)CCCCC3 |
正規SMILES |
CC1C2C(C(O1)O)OC3(O2)CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
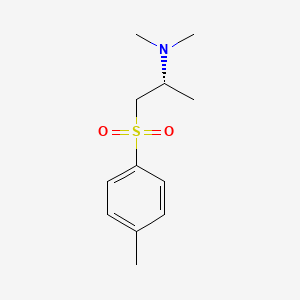


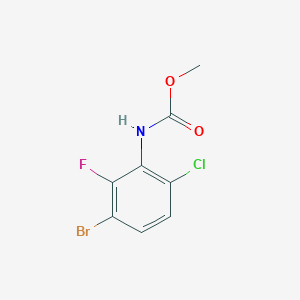
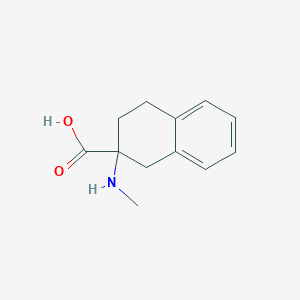
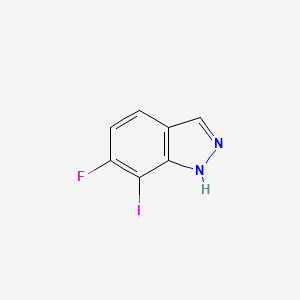
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
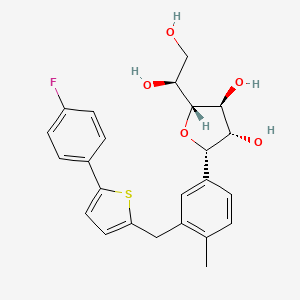
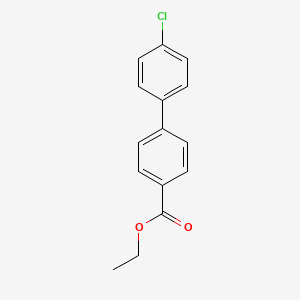

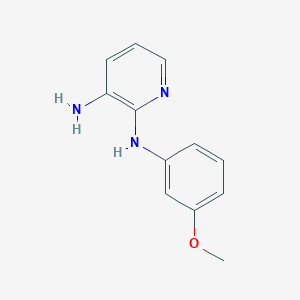
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
